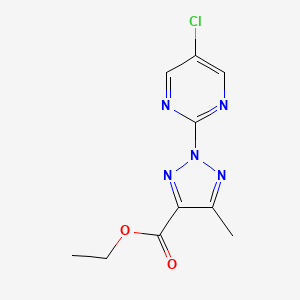

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring, a triazole ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors under controlled conditions.

Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. The compound’s triazole and pyrimidine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate: This compound also contains a pyrimidine ring and an ester group but differs in the presence of a piperidine ring instead of a triazole ring.

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound is a GPR119 receptor agonist and has been studied for its potential use in treating type 2 diabetes.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antifungal and antibacterial properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring and a pyrimidine moiety . The presence of the chlorine atom on the pyrimidine ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological systems. The molecular formula is C12H12ClN5O2, and its synthesis typically involves a multi-step process that includes the reaction of azides with β-ketoesters to form triazoles.

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antifungal and antibacterial activities. These compounds can inhibit enzymes crucial for the growth of various pathogens. For instance, studies have shown that triazole analogs can effectively target fungal cell wall synthesis pathways, leading to cell death .

Trypanocidal Activity

A notable study examined the trypanocidal potential of 1,2,3-triazole analogs similar to this compound. The findings revealed that certain analogs demonstrated potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments. This suggests that modifications to the triazole scaffold could yield effective treatments for Chagas disease .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Preliminary studies indicate that it may bind to specific enzymes involved in microbial metabolism or growth regulation. Understanding these interactions is essential for optimizing the compound's efficacy and selectivity in therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1H-pyrazole | Structure | Lacks chloropyrimidine; different biological profile |

| Ethyl 4-amino-1H-pyrazole | Structure | Contains an amino group; potential for different pharmacological activity |

| 1-(4-Chlorophenyl)-3-methyltriazole | Structure | Different aromatic substituent; may target different pathways |

This table highlights how structural variations influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

- Antifungal Studies : A study demonstrated that triazoles could inhibit fungal growth in vitro by disrupting cell membrane integrity.

- Antibacterial Effects : Research indicated that certain triazoles showed significant inhibition against Gram-positive bacteria, suggesting their potential as antibiotic agents.

- Trypanocidal Activity : In vitro assays showed that specific triazole derivatives reduced parasite load in cardiac spheroid models significantly .

Properties

Molecular Formula |

C10H10ClN5O2 |

|---|---|

Molecular Weight |

267.67 g/mol |

IUPAC Name |

ethyl 2-(5-chloropyrimidin-2-yl)-5-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C10H10ClN5O2/c1-3-18-9(17)8-6(2)14-16(15-8)10-12-4-7(11)5-13-10/h4-5H,3H2,1-2H3 |

InChI Key |

KUVSGINNUXQGEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(N=C1C)C2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.